molecular formula C6H8F3NO2 B2725305 4-(Trifluoromethyl)oxolane-3-carboxamide CAS No. 2172035-70-8

4-(Trifluoromethyl)oxolane-3-carboxamide

Cat. No. B2725305
CAS RN: 2172035-70-8
M. Wt: 183.13
InChI Key: YQRMWFFEMJBDSD-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)oxolane-3-carboxamide, also known as TFOCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TFOCA is a derivative of oxolane, which is a cyclic ether compound. The trifluoromethyl group in TFOCA makes it a highly stable compound, and its unique structure has made it a promising candidate for use in different scientific research applications.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)oxolane-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in viral replication and cancer cell growth. 4-(Trifluoromethyl)oxolane-3-carboxamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(Trifluoromethyl)oxolane-3-carboxamide has been reported to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of viral replication and cancer cell growth. 4-(Trifluoromethyl)oxolane-3-carboxamide has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Trifluoromethyl)oxolane-3-carboxamide in lab experiments is its stability. 4-(Trifluoromethyl)oxolane-3-carboxamide is a highly stable compound, which makes it easy to handle and store. It is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of using 4-(Trifluoromethyl)oxolane-3-carboxamide is its potential toxicity. 4-(Trifluoromethyl)oxolane-3-carboxamide has been reported to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-(Trifluoromethyl)oxolane-3-carboxamide in scientific research. One of the most promising areas is in the development of new drugs. 4-(Trifluoromethyl)oxolane-3-carboxamide has been found to have antiviral and anticancer properties, and its unique structure makes it a promising candidate for the development of new drugs that can target specific cellular pathways. Another future direction is in the study of the mechanism of action of 4-(Trifluoromethyl)oxolane-3-carboxamide. Further research is needed to fully understand how 4-(Trifluoromethyl)oxolane-3-carboxamide inhibits the activity of certain enzymes and induces apoptosis in cancer cells. Additionally, 4-(Trifluoromethyl)oxolane-3-carboxamide could be used in the development of new materials and catalysts, as its unique structure makes it a promising candidate for these applications.

Synthesis Methods

The synthesis of 4-(Trifluoromethyl)oxolane-3-carboxamide involves the reaction of 4-hydroxy-2,2,3,3-tetrafluorobutane-1,4-diol with ethyl chloroformate, followed by cyclization with ammonia. This method has been reported to yield 4-(Trifluoromethyl)oxolane-3-carboxamide in good yields and with high purity.

Scientific Research Applications

4-(Trifluoromethyl)oxolane-3-carboxamide has been found to have potential applications in various areas of scientific research. One of the most promising applications of 4-(Trifluoromethyl)oxolane-3-carboxamide is in the development of new drugs. 4-(Trifluoromethyl)oxolane-3-carboxamide has been reported to have antiviral and anticancer properties, and its unique structure makes it a promising candidate for the development of new drugs that can target specific cellular pathways.

properties

IUPAC Name

4-(trifluoromethyl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRMWFFEMJBDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)oxolane-3-carboxamide

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